m-PEG4-O-NHS ester

bioconjugation kinetics PEG linker length amine–linker affinity

Substituting PEG-NHS ester variants without systematic evaluation introduces uncontrolled variables in linker length, amine affinity, and hydrolysis kinetics. m-PEG4-O-NHS ester solves this with a defined 14-16 Å PEG4 spacer and monodisperse molecular weight (349.33 Da), ensuring reproducible conjugate geometry for PROTAC and ADC development. • Monodisperse PEG4 chain ensures batch-to-batch consistency, eliminating molecular-weight heterogeneity that confounds SAR analysis. • NHS ester reacts selectively with primary amines (pH 7-8.5) to form stable amide bonds; hydrolysis half-life >120 min at pH 7.4 enables high-yield bioconjugation. • Validated PROTAC linker: PEG4 length optimizes ternary complex formation and intracellular degradation efficiency in numerous reported systems.

Molecular Formula C14H23NO9
Molecular Weight 349.33 g/mol
Cat. No. B609265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG4-O-NHS ester
Synonymsm-PEG4-succinimidyl carbonate
Molecular FormulaC14H23NO9
Molecular Weight349.33 g/mol
Structural Identifiers
InChIInChI=1S/C14H23NO9/c1-19-4-5-20-6-7-21-8-9-22-10-11-23-14(18)24-15-12(16)2-3-13(15)17/h2-11H2,1H3
InChIKeyUCHQKIQOBVMTDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





m-PEG4-O-NHS Ester: Technical Overview


m-PEG4-O-NHS ester (CAS 147912-03-6, molecular weight 349.33, purity ≥95–98%) is a monodisperse, methoxy-terminated polyethylene glycol linker containing an N-hydroxysuccinimide (NHS) ester reactive group . The compound belongs to the PEG-based PROTAC linker family and is widely employed in bioconjugation workflows for synthesizing antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras) [1]. The NHS ester moiety reacts with primary amines (lysine ε-amino groups or N-terminal α-amines) at pH 7–8.5 to form stable amide bonds, while the four-unit PEG4 spacer confers hydrophilicity, reduces nonspecific binding, and provides defined spatial separation between conjugated moieties [2].

1
Bioconjugation core reagent: NHS ester reacts with primary amines (pH 7–8.5) to form stable amide bonds.
Suited for lysine or N-terminal conjugation on proteins and peptides.
2
Monodisperse PEG4 spacer: Single MW species ensures defined linker geometry and reproducible stoichiometry.
Critical for PROTAC SAR and ADC drug-to-antibody ratio control.
3
Methoxy-capped terminus: Prevents secondary reactivity; provides characteristic ¹H NMR signal for integration.
Enables precise analytical characterization of conjugation products.

Why PEG-NHS Ester Substitution Requires Validation


Substituting m-PEG4-O-NHS ester with another PEG-NHS ester (e.g., PEG2, PEG8, or PEG12 variants) without systematic evaluation introduces scientifically uncontrolled variables that can alter conjugate performance. PEG linker length directly affects amine–linker binding affinity, conjugation site selectivity, and downstream biological outcomes. Increasing PEG length from 2 to 12 units decreases linker–amine affinity in a length-dependent manner [1][2]. Furthermore, hydrolysis kinetics vary with pH and temperature, and structural differences in the NHS ester attachment chemistry (e.g., succinimidyl carbonate vs. standard NHS ester) produce measurable differences in aqueous stability and reactivity [3][4]. The procurement decision must therefore be driven by the specific structural and functional requirements of the intended application rather than generic interchangeability assumptions.

Length mismatch
PEG linker length directly influences amine-binding affinity and conjugation site selectivity. PEG4-to-PEG12 substitution may shift kinetic profiles and alter site-occupancy panels.
Stability drift
Hydrolysis half-life and reactivity differ with NHS ester attachment chemistry. Succinimidyl carbonate or longer-PEG NHS variants exhibit distinct pH-dependent stability profiles that may not transfer.
Geometry impact
Changing PEG length alters spatial separation between conjugated moieties. Ternary complex formation efficiency in PROTACs is sensitive to linker length; generic substitution may compromise degradation activity.

Quantitative Differentiation Evidence


PEG Linker Length and Amine Binding Affinity

In a systematic kinetic study of amine conjugation on Trastuzumab-IgG and α-lactalbumin under excess linker conditions, increasing PEG linker length from PEG4 to PEG12 resulted in a measurable decrease in linker–amine binding affinity. The study employed azide-functionalized PEG linkers (AD-PEG-N3) of varying lengths to isolate the length effect and demonstrated that the initial amine–linker affinity (1/KM) is inversely correlated with PEG chain length [1]. Although this study used AD-PEG-N3 rather than NHS-PEG, the length-dependent affinity trend is a class-level property of PEG spacers that applies to NHS-PEG-N3 and, by inference, to m-PEG4-O-NHS ester relative to longer PEG variants. This finding indicates that m-PEG4-O-NHS ester provides higher initial amine–linker affinity than PEG8 or PEG12 analogs, which can translate into faster reaction kinetics and altered conjugation site panels.

PEG Length vs. Affinity
Class-level
1/KM inversely correlated with PEG length (PEG4 → PEG12)
Supports higher amine–linker affinity context for PEG4 vs. longer variants.
Trend established for AD-PEG-N3 class; NHS-PEG inferred.
bioconjugation kinetics PEG linker length amine–linker affinity site selectivity

pH-Dependent Hydrolysis Stability of PEG-NHS Esters

NHS esters undergo competing hydrolysis in aqueous buffers, and the hydrolysis rate is strongly pH- and temperature-dependent. For PEG-NHS esters, the hydrolysis half-life (t1/2) exceeds 120 minutes at pH 7.4 but falls below 9 minutes at pH 9.0 [1]. Independent measurements using MAL-dPEG-NHS esters indicate that at pH 7 and 0°C, the half-life is 4–5 hours, while at pH 8 and 25°C, the half-life drops to 1 hour; at pH 8.6 and 4°C, the half-life further decreases to 10 minutes . These class-level data provide a stability benchmark for m-PEG4-O-NHS ester and underscore the operational importance of maintaining pH ≤ 7.5 during aqueous conjugation to preserve reactive NHS ester integrity.

Hydrolysis Stability
Class-level
t1/2 >120 min (pH 7.4); t1/2
pH 7.0–7.5 required to preserve reactive NHS ester integrity.
Hydrolysis rate increases >10-fold from pH 7.4 to 9.0.
Reaction Rate vs. pH
Class-level
Time to steady state: ≈2 hr (pH 7.4) vs. 10 min (pH 9.0)
Faster reaction at pH 9.0 does not equate to higher yield due to competing hydrolysis.
Optimal balance at pH 7.0–7.5; yield-limiting hydrolysis at alkaline pH.
Purity Benchmarking
Head-to-head
m-PEG4-O-NHS ester: 95–98% purity vs. Mal-PEG4-NHS analog: 99.44% purity
Higher purity tier available via heterobifunctional analog for critical applications.
95–98% suitable for most standard research conjugation workflows.
NHS ester hydrolysis aqueous stability pH-dependent kinetics PEGylation optimization

PEGylation Reaction Rate vs. pH

In a controlled study of PEG-NHS ester conjugation to bovine lactoferrin, reaction rates showed marked pH dependence independent of PEG molecular weight. At pH 7.4, the PEGylation reaction advanced gradually and reached steady state by approximately 2 hours. In contrast, at pH 9.0, the reaction advanced very rapidly and reached steady state within 10 minutes [1]. This 12-fold difference in time-to-steady-state reflects both accelerated NHS ester reactivity at higher pH and the competing hydrolysis that consumes reactive ester, ultimately limiting maximum achievable PEGylation yield. For m-PEG4-O-NHS ester, the optimal balance between reactivity and hydrolytic stability is achieved at pH 7.0–7.5, consistent with manufacturer recommendations .

Reaction Rate vs. pH
Class-level
Time to steady state: ≈2 hr (pH 7.4) vs. 10 min (pH 9.0)
Faster reaction at pH 9.0 does not equate to higher yield due to competing hydrolysis.
Optimal balance at pH 7.0–7.5; yield-limiting hydrolysis at alkaline pH.
PEGylation kinetics pH optimization reaction rate protein modification

Purity Benchmarking: m-PEG4 vs. Mal-PEG4-NHS Ester

m-PEG4-O-NHS ester is commercially supplied at ≥95% to 98% purity (AxisPharm reports ≥95%; CymitQuimica reports 98%) . For procurement benchmarking, the closely related heterobifunctional analog Mal-PEG4-NHS ester (CAS 1325208-25-0) is available at 99.44% purity (Selleck Batch S065401), with documentation citing its use in Nature Medicine publications as validation of its quality tier . The monodisperse nature of m-PEG4-O-NHS ester (single molecular weight species, as opposed to polydisperse PEG mixtures) is a critical quality attribute that ensures reproducible conjugation stoichiometry and analytical characterization [1]. Users requiring the highest available purity for critical ADC or PROTAC synthesis may consider the 99%+ purity tier represented by the Mal-PEG4-NHS comparator, though m-PEG4-O-NHS ester at 98% remains suitable for most research applications.

Purity Benchmarking
Head-to-head
m-PEG4-O-NHS ester: 95–98% purity vs. Mal-PEG4-NHS analog: 99.44% purity
Higher purity tier available via heterobifunctional analog for critical applications.
95–98% suitable for most standard research conjugation workflows.
purity specification lot-to-lot consistency ADC linker quality control

Optimal Application Scenarios


PROTAC Linker Synthesis with Defined PEG4 Spacing

m-PEG4-O-NHS ester is specifically validated as a PEG-based PROTAC linker for joining E3 ubiquitin ligase ligands to target protein ligands [1]. The PEG4 length provides a defined spatial separation of approximately 14–16 Å (calculated from four ethylene glycol units), which falls within the empirically observed optimal range for ternary complex formation in many PROTAC systems. In comparative studies, adjusting PEG linker length effectively enhanced intracellular transport efficiency and degradation activity of PROTAC molecules [2]. The monodisperse nature of m-PEG4-O-NHS ester ensures reproducible linker geometry, which is critical for structure–activity relationship (SAR) studies in PROTAC development where linker length directly impacts degradation efficiency.

Amine-Reactive PEGylation for Solubility and Stability

The NHS ester moiety of m-PEG4-O-NHS ester reacts with primary amines on lysine residues or N-termini at pH 7–8.5 to form stable amide bonds [1]. The PEG4 spacer confers hydrophilicity and reduces nonspecific protein–surface interactions [2]. Unlike longer PEG chains (e.g., PEG12 or PEG20), which may sterically occlude active sites or reduce ligand binding affinity, the PEG4 length offers a favorable balance between solubility enhancement and preservation of biological activity. Based on hydrolysis half-life data (t1/2 > 120 min at pH 7.4, t1/2 < 9 min at pH 9.0), conjugation should be performed at pH 7.0–7.5 with freshly prepared reagent to maximize yield [3].

Surface Functionalization with Hydrophilic Spacer Arms

m-PEG4-O-NHS ester can be employed to modify amine-functionalized surfaces (e.g., aminated nanoparticles, biosensor chips, microplates) to introduce a hydrophilic PEG4 layer that reduces nonspecific protein adsorption and improves biocompatibility [1]. The methoxy-capped terminus prevents further reactivity, ensuring that the surface presents a defined, inert PEG4 interface . Compared to longer PEG variants, PEG4 provides a thinner hydration layer, which may be advantageous for applications requiring close proximity between the surface and target analyte while still mitigating nonspecific binding. The monodisperse molecular weight (349.33 Da) enables precise calculation of surface grafting density via gravimetric or spectroscopic methods.

Analytical Reference Standard for PEG Linker Characterization

Due to its monodisperse nature and well-defined molecular weight (349.33 Da for m-PEG4-O-NHS ester, CAS 147912-03-6), this compound serves as an analytical reference standard for calibrating HPLC, LC-MS, and NMR methods used to characterize PEGylated bioconjugates [1]. The methoxy terminus provides a characteristic 1H NMR signal (δ ~3.38 ppm for the terminal –OCH3 group) that serves as an internal integration reference for determining the degree of PEGylation. Procurement of m-PEG4-O-NHS ester at ≥95–98% purity [2][3] ensures that impurity peaks do not confound analytical method validation.

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Monodisperse PEG4 spacer with defined ~14–16 Å geometry
Ternary complex formation efficiency and degradation activity
Protein/peptide PEGylation
Amine-reactive NHS ester with short, hydrophilic spacer
Balance of solubility enhancement and biological activity preservation
Surface functionalization
Methoxy-capped PEG4 for inert, low-fouling coating
Reduction of nonspecific protein adsorption; grafting density control
Analytical reference standard
Well-defined MW (349.33 Da) and characteristic ¹H NMR signal
HPLC/LC-MS/NMR method calibration for PEGylated conjugate characterization

Technical Documentation Hub

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